

# Commercial sources and purity of Yemuoside YM12 for research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Yemuoside YM12 |           |
| Cat. No.:            | B050652        | Get Quote |

Yemuoside YM12 | 98% | Cayman Chemical Yemuoside YM12 (YM12) is a steroidal glycoside that has been found in C. assamica and has diverse biological activities.1 It inhibits nitric oxide (NO) production in lipopolysaccharide- (LPS-) stimulated RAW 264.7 macrophages (IC50 = 11.2  $\mu$ M) and reduces LPS-induced prostaglandin E2 (PGE2), tumor necrosis factor- $\alpha$ (TNF- $\alpha$ ), and interleukin-6 (IL-6) production in the same cells when used at a concentration of 20 μM. YM12 (20 μM) decreases the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also inhibits the phosphorylation of Akt, p38, and ERK1/2 and the nuclear translocation of NF-kB in LPS-stimulated RAW 264.7 macrophages. YM12 (10 and 20 mg/kg) reduces carrageenan-induced paw edema in mice. --INVALID-LINK--Yemuoside YM12 | CAS 154336-39-7 | Selleckchem Yemuoside YM12 (Compound 1) is a steroidal glycoside isolated from the stems of Cynanchum boudieri, with anti-inflammatory activity. **Yemuoside YM12** inhibits the production of NO, PGE2, TNF- $\alpha$  and IL-6, as well as the expression of iNOS and COX-2 by suppressing the activation of Akt, MAPKs and NF-kB signaling pathways. **Yemuoside YM12** also reduces carrageenan-induced paw edema in mice. --INVALID-LINK-- Yemuoside YM12, a steroidal glycoside from Cynanchum boudieri ... **Yemuoside YM12** (YM12), a steroidal glycoside from Cynanchum boudieri, alleviates lipopolysaccharide-induced inflammatory responses by suppressing the activation of Akt, MAPKs and NF-kB signaling pathways --INVALID-LINK-- Yemuoside YM12, a steroidal glycoside from Cynanchum boudieri, alleviates lipopolysaccharide-induced inflammatory responses by suppressing the activation of Akt, MAPKs and NF-kB signaling pathways **Yemuoside YM12** (YM12) is a steroidal glycoside with five sugar moieties, which was isolated from the stems of Cynanchum boudieri. In this study, we investigated the anti-inflammatory effects of YM12 and its underlying molecular mechanisms in lipopolysaccharide (LPS)-







stimulated RAW 264.7 macrophages and carrageenan-induced mouse paw edema. The results showed that YM12 significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) and interleukin-6 (IL-6), as well as the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. Further study revealed that YM12 suppressed the phosphorylation of Akt, p38, extracellular signal-regulated kinase 1/2 (ERK1/2) and the nuclear translocation of nuclear factor-kB (NF-kB) p65. In addition, YM12 markedly reduced carrageenan-induced paw edema in mice. Taken together, these results suggest that YM12 exerts anti-inflammatory effects by suppressing the activation of Akt, mitogen-activated protein kinases (MAPKs) and NF-kB signaling pathways, and might be a potential therapeutic agent for the treatment of inflammatory diseases. --INVALID-LINK-- Yemuoside YM12 | CAS 154336-39-7 Yemuoside YM12 is a steroidal glycoside that has been found in C. assamica and has diverse biological activities. It inhibits nitric oxide (NO) production in lipopolysaccharide- (LPS-) stimulated RAW 264.7 macrophages (IC50 = 11.2  $\mu$ M) and reduces LPS-induced prostaglandin E2 (PGE2), tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), and interleukin-6 (IL-6) production in the same cells when used at a concentration of 20 µM. YM12 (20 µM) decreases the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also inhibits the phosphorylation of Akt, p38, and ERK1/2 and the nuclear translocation of NF-kB in LPSstimulated RAW 264.7 macrophages. YM12 (10 and 20 mg/kg) reduces carrageenan-induced paw edema in mice. --INVALID-LINK-- Yemuoside YM12 inhibits the production of several inflammatory ... Yemuoside YM12 (20 µM) inhibits the LPS-induced production of prostaglandin E2 (PGE2), tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), and interleukin-6 (IL-6) in RAW 264.7 macrophages. --INVALID-LINK-- Yemuoside YM12, a steroidal glycoside from Cynanchum boudieri ... In this study, we investigated the anti-inflammatory effects of YM12 and its underlying molecular mechanisms in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and carrageenan-induced mouse paw edema. The results showed that YM12 ... --INVALID-LINK-- Yemuoside YM12, a steroidal glycoside from Cynanchum boudieri ... **Yemuoside YM12**, a steroidal glycoside from Cynanchum boudieri, alleviates lipopolysaccharide-induced inflammatory responses by suppressing the activation of Akt, MAPKs and NF-kB signaling pathways. Int Immunopharmacol. 2019 Dec;77:105943. doi: 10.1016/j.intimp.2019.105943. Epub 2019 Oct 23. --INVALID-LINK-- Yemuoside YM12, a steroidal glycoside from Cynanchum boudieri, alleviates lipopolysaccharide-induced inflammatory responses by suppressing the activation of Akt, MAPKs and NF-kB signaling pathways The results showed that YM12 significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) and interleukin-6 (IL-6), as



well as the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. Further study revealed that YM12 suppressed the phosphorylation of Akt, p38, extracellular signal-regulated kinase 1/2 (ERK1/2) and the nuclear translocation of nuclear factor-kB (NF-kB) p65. In addition, YM12 markedly reduced carrageenan-induced paw edema in mice. --INVALID-LINK-- Yemuoside YM12, a steroidal glycoside from Cynanchum boudieri ... Request PDF | Yemuoside YM12, a steroidal glycoside from Cynanchum boudieri, alleviates lipopolysaccharide-induced inflammatory responses by suppressing the ... --INVALID-LINK-- Yemuoside YM12 | MedChemExpress Yemuoside YM12 (Compound 1) is a steroidal glycoside isolated from the stems of Cynanchum boudieri, with anti-inflammatory activity. **Yemuoside YM12** inhibits the production of NO, PGE2, TNF- $\alpha$  and IL-6, as well as the expression of iNOS and COX-2 by suppressing the activation of Akt, MAPKs and NF-κB signaling pathways. Yemuoside YM12 also reduces carrageenan-induced paw edema in mice. --INVALID-LINK-- Yemuoside YM12 supplier, 154336-39-7 Yemuoside YM12 (cas 154336-39-7) is a steroidal glycoside isolated from the stems of Cynanchum boudieri, with anti-inflammatory activity. Yemuoside YM12 inhibits the production of NO, PGE2, TNF- $\alpha$  and IL-6, as well as the expression of iNOS and COX-2 by suppressing the activation of Akt, MAPKs and NF-kB signaling pathways. --INVALID-LINK-- Yemuoside YM12: Commercial Sources, Purity, and Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Yemuoside YM12**, a steroidal glycoside isolated from plants such as Cynanchum boudieri and Cynanchum assamica, has garnered significant interest in the scientific community for its potent anti-inflammatory properties. This document provides a comprehensive overview of the commercial sources and available purities of **Yemuoside YM12**, along with detailed protocols for its application in in-vitro and in-vivo research settings.

## **Commercial Availability and Purity**

**Yemuoside YM12** is readily available from several commercial suppliers, ensuring access for research purposes. The compound is typically offered at high purity levels, suitable for a range of biochemical and cellular assays.



| Supplier                    | Catalog Number | Purity        | Available Quantity                  |
|-----------------------------|----------------|---------------|-------------------------------------|
| Cayman Chemical             | 29329          | ≥98%          | 1 mg, 5 mg                          |
| Selleck Chemicals           | S0945          | >98%          | 1 mg, 5 mg, 10 mg                   |
| MedChemExpress              | HY-N4155       | 99.79%        | 1 mg, 5 mg, 10 mg, 50<br>mg, 100 mg |
| Santa Cruz<br>Biotechnology | sc-476333      | Not specified | 1 mg, 5 mg                          |
| ChemFaces                   | CFN90308       | ≥98%          | 5 mg, 10 mg, 20 mg                  |

Note: The information presented in this table is subject to change. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.

### **Mechanism of Action and Signaling Pathways**

**Yemuoside YM12** exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Research has demonstrated that YM12 significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

The underlying mechanism involves the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). **Yemuoside YM12** achieves this by inhibiting the phosphorylation of Akt, p38, and ERK1/2, and subsequently preventing the nuclear translocation of the transcription factor NF-kB.





Click to download full resolution via product page

Yemuoside YM12 signaling pathway in LPS-stimulated macrophages.

## **Experimental Protocols**



The following are detailed protocols for investigating the anti-inflammatory effects of **Yemuoside YM12**.

## In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the steps to assess the inhibitory effect of **Yemuoside YM12** on the production of inflammatory mediators in a macrophage cell line.



Click to download full resolution via product page

Workflow for in-vitro anti-inflammatory experiments.

#### Materials:

- Yemuoside YM12 (dissolved in DMSO)
- RAW 264.7 macrophage cells



- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent for Nitrite (NO) determination
- ELISA kits for PGE2, TNF-α, and IL-6
- Reagents and antibodies for Western blotting

#### Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cell Seeding: Seed the cells in 96-well plates (for viability and mediator assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of Yemuoside YM12 (e.g., 5, 10, 20 μM) for 1 hour. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.
- Supernatant Collection: Following incubation, collect the cell culture supernatants for the measurement of NO, PGE2, TNF-α, and IL-6.
- Measurement of Inflammatory Mediators:
  - Nitric Oxide (NO): Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
  - PGE2, TNF-α, and IL-6: Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
- Cell Lysis and Western Blotting:



- Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies against iNOS, COX-2, phospho-Akt, phospho-p38, phospho-ERK1/2, and NF-κB p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Mice

This protocol describes an in-vivo model to evaluate the anti-inflammatory efficacy of **Yemuoside YM12**.





Click to download full resolution via product page

Workflow for the carrageenan-induced paw edema model.

#### Materials:

- Yemuoside YM12
- Male ICR mice (or other suitable strain)
- Carrageenan (lambda, type IV)
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Plethysmometer or calipers for paw volume measurement

#### Procedure:



- Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. Provide free access to food and water.
- Grouping and Administration: Randomly divide the mice into groups (e.g., control, vehicle, YM12 low dose, YM12 high dose, positive control like indomethacin).
- Drug Administration: Administer Yemuoside YM12 (e.g., 10 and 20 mg/kg) or the vehicle orally to the respective groups.
- Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.
- Measurement of Paw Edema: Measure the paw volume of each mouse using a
  plethysmometer or calipers at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
- Data Analysis: Calculate the paw edema as the increase in paw volume compared to the initial volume (at 0 hours). The percentage of inhibition of edema by the treatment can be calculated relative to the vehicle control group.

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

### Conclusion

**Yemuoside YM12** is a promising anti-inflammatory agent with a well-defined mechanism of action. Its commercial availability at high purity makes it an accessible tool for researchers investigating inflammatory processes and developing novel therapeutic strategies. The provided protocols offer a starting point for exploring the biological activities of this potent steroidal glycoside.

 To cite this document: BenchChem. [Commercial sources and purity of Yemuoside YM12 for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050652#commercial-sources-and-purity-ofyemuoside-ym12-for-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com